Cas no 2171648-09-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
- 2171648-09-0
- EN300-1473534
-
- Inchi: 1S/C28H32N2O5/c1-5-6-15-24(26(31)29-18(4)25(17(2)3)27(32)33)30-28(34)35-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: OPXHWUXKWRQPSU-UHFFFAOYSA-N
- SMILES: O(C(NC(CC#CC)C(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 806
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.8
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473534-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1473534-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1473534-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1473534-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1473534-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1473534-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1473534-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1473534-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1473534-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid |
2171648-09-0 | 10000mg |
$14487.0 | 2023-09-29 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Related Literature
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid
Recent Advances in the Study of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0)
The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an alkyne functionality, has shown promise in various applications, ranging from peptide synthesis to drug discovery. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic applications.
One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids, and the alkyne moiety provides a handle for further functionalization via click chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this compound into peptide chains, enabling the synthesis of complex peptides with improved yield and purity. The study also highlighted the compound's stability under standard SPPS conditions, making it a valuable tool for researchers.
In addition to its utility in peptide synthesis, recent investigations have explored the biological activities of derivatives of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid. A 2024 paper in ACS Chemical Biology reported that certain derivatives exhibit potent inhibitory effects on specific protein-protein interactions involved in cancer progression. The researchers utilized molecular docking and in vitro assays to identify the key structural elements responsible for this activity, paving the way for the development of novel anticancer agents.
Another noteworthy advancement is the application of this compound in the development of targeted drug delivery systems. A recent study in Bioconjugate Chemistry (2023) described the conjugation of 2171648-09-0 with nanoparticles, resulting in a system capable of selectively delivering therapeutic payloads to tumor cells. The alkyne group facilitated the attachment of targeting ligands, while the Fmoc group ensured compatibility with biological systems. This approach holds significant potential for improving the efficacy and reducing the side effects of chemotherapy.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid. Current research is focused on streamlining synthetic routes and enhancing the compound's bioavailability. A 2024 review in Organic Process Research & Development summarized recent progress in this area, emphasizing the need for greener and more cost-effective methodologies.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its applications in peptide synthesis, drug discovery, and targeted delivery systems underscore its potential to address unmet medical needs. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for clinical translation.
2171648-09-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid) Related Products
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)




